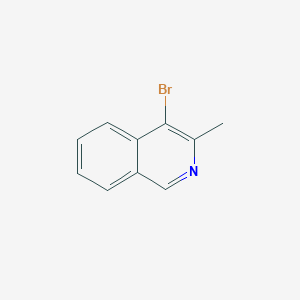

4-Bromo-3-methyl-isoquinoline

Vue d'ensemble

Description

4-Bromo-3-methyl-isoquinoline is a heterocyclic compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . It is an off-white solid and is used in various fields of synthetic organic chemistry .

Synthesis Analysis

The synthesis of 4-Bromo-3-methyl-isoquinoline involves several steps. One method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . Another method involves the use of classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methyl-isoquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-3-methyl-isoquinoline are diverse. For instance, it can undergo a halopalladation cyclisation of alkynes with azides to synthesize 4-haloisoquinolines and 3-haloindoles . It can also be involved in transition metal-catalyzed reactions .Physical And Chemical Properties Analysis

4-Bromo-3-methyl-isoquinoline is an off-white solid . It has a molecular weight of 222.08 and a molecular formula of C10H8BrN .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Bromo-3-methyl-isoquinoline: is a valuable intermediate in the synthesis of heterocyclic compounds. It can undergo various reactions due to the presence of a bromine atom, which is a good leaving group, and the methyl group, which provides steric hindrance and influences reactivity . This compound is used to synthesize more complex molecules that are prevalent in many natural products and pharmaceuticals.

Medicinal Chemistry: Drug Design and Discovery

In medicinal chemistry, 4-Bromo-3-methyl-isoquinoline serves as a core structure for the design of new drugs. Its isoquinoline scaffold is a common motif in molecules with a broad spectrum of bioactivity, making it an indispensable pharmacophore in drug development . Researchers utilize this compound to create derivatives with potential therapeutic applications.

Green Chemistry Synthesis

The compound is also involved in green chemistry approaches for synthesizing quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to create quinoline derivatives in a more environmentally friendly manner . This aligns with the societal push towards sustainable chemical processes.

Pharmacological Research

4-Bromo-3-methyl-isoquinoline: derivatives are studied for their pharmacological properties. These derivatives have been found to exhibit anticancer, antioxidant, anti-inflammatory, and antimalarial activities, among others . The compound’s versatility makes it a valuable asset in the search for new therapeutic agents.

Industrial Chemistry Applications

In industrial chemistry, the compound’s derivatives are explored for their utility in various applications, such as materials science and chemical manufacturing processes . Its reactivity allows for the creation of specialized materials with desired properties.

Biological Activity Studies

The biological activity of 4-Bromo-3-methyl-isoquinoline and its derivatives is a subject of intense study. Researchers investigate the interaction of these compounds with biological systems to understand their mechanism of action and potential as bioactive molecules .

Catalysis

The compound is used in catalytic processes to facilitate chemical reactions. Its structure can be modified to create catalysts that improve the efficiency and selectivity of chemical transformations .

Analytical Chemistry

In analytical chemistry, 4-Bromo-3-methyl-isoquinoline can be used as a standard or reagent in various analytical techniques. It helps in the quantification and identification of chemical substances through methods like chromatography and spectroscopy .

Safety And Hazards

Orientations Futures

The future directions for 4-Bromo-3-methyl-isoquinoline could involve the development of appropriate protocols for reagent-based synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one . Additionally, the compound could be further explored for its potential applications in the fields of industrial and synthetic organic chemistry .

Propriétés

IUPAC Name |

4-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGBZCVLKGZXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396294 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-isoquinoline | |

CAS RN |

133100-87-5 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

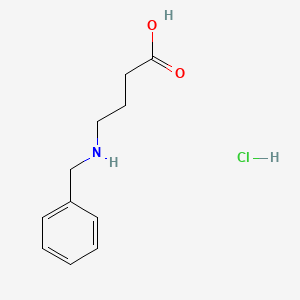

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

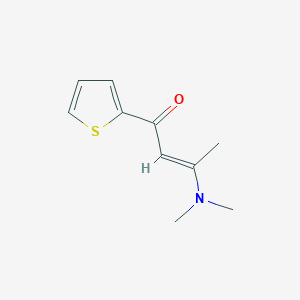

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)